molecular formula C24H34ClNO3 B047826 Denaverine hydrochloride CAS No. 3321-06-0

Denaverine hydrochloride

Número de catálogo: B047826
Número CAS: 3321-06-0
Peso molecular: 420.0 g/mol
Clave InChI: RSDBEODKTNUEMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Denaverine hydrochloride is a spasmolytic agent primarily used in veterinary medicine to manage dystocia (difficult labor) in cattle and dogs. Its mechanism of action involves competitive inhibition of M-cholinergic receptors, which may reduce smooth muscle spasms in the myometrium . Clinically, this compound is administered to "reactivate stalled labor" by improving uterine contraction coordination and efficiency, though this hypothesis lacks robust experimental validation .

Structurally, this compound (C₂₄H₃₄ClNO₃; molecular weight: 419.985 g/mol) is a white crystalline powder soluble in water and ethanol . Analytical methods, such as UV spectrophotometry, have been validated for its quantification in pharmaceutical formulations .

Métodos De Preparación

Synthetic Routes and Methodologies

Core Reaction Mechanism

The synthesis of denaverine hydrochloride centers on the esterification of 2,2-diphenyl-2-hydroxyacetic acid with 2-ethylbutanol, followed by quaternization of the dimethylaminoethyl group and subsequent hydrochloride salt formation. Early methods faced limitations, including prolonged reaction times (24–48 hours) and low yields (<70%) due to incomplete esterification and solvent-induced side reactions .

Patent-Based Synthetic Protocols

Two patented methods dominate contemporary synthesis:

Acetonitrile-Acetyl Chloride Mediated Esterification (CN113061095A)

This method employs acetonitrile as a solvent and acetyl chloride as an activating agent for the esterification step . Key advantages include:

  • Reaction Time : 20 hours at 25°C.

  • Yield : 91.2% after purification .

  • Solvent System : Toluene for phase separation and dehydration.

Aprotic Solvent Optimization (EP0537608A2)

Developed to address color impurities in earlier methods, this protocol uses tertiary amines (e.g., triethylamine) in aprotic solvents like dichloromethane under anhydrous conditions . Critical parameters include:

  • Temperature : 50–150°C.

  • Purity : >98% achieved via activated carbon treatment.

  • Ecological Impact : Reduced solvent waste compared to xylene-based systems .

Detailed Step-by-Step Synthesis Procedures

Embodiment 1: High-Yield Synthesis from CN113061095A

  • Esterification :

    • Reactants : 4.10 kg 2,2-diphenyl-2-hydroxyacetic acid, 1.90 kg 2-ethylbutanol.

    • Solvent : 2.86 kg acetonitrile.

    • Catalyst : 1.57 kg acetyl chloride.

    • Conditions : Stirred at 25°C for 20 hours.

  • Workup :

    • Concentration : Reduced-pressure evaporation to remove acetonitrile.

    • Dehydration : Toluene (13.60 kg) with potassium carbonate (1.80 kg) and anhydrous sodium sulfate (2.00 kg).

    • Filtration : Filtrate washed with 3.00 kg toluene.

  • Quaternization :

    • Base : 10.42 kg potassium carbonate.

    • Reaction : 100°C for 20 hours.

    • Isolation : Crystallization from ethyl acetate yields 91.2% this compound .

Embodiment 2: Dichloromethane-Propionyl Chloride Method

  • Ester Activation :

    • Solvent : 2.92 kg dichloromethane.

    • Reactants : 4.10 kg 2,2-diphenyl-2-hydroxyacetic acid, 1.89 kg propionyl chloride.

    • Conditions : 30°C for 19.5 hours.

  • Purification :

    • Filtration : Magnesium sulfate (1.80 kg) for dehydration.

    • Yield : 93.5% after recrystallization .

Optimization of Reaction Conditions

Solvent Selection

SolventReaction Time (h)Yield (%)Purity (%)Source
Acetonitrile2091.299.1
Dichloromethane19.593.598.7
Xylene2468.485.2

Polar aprotic solvents (acetonitrile, dichloromethane) enhance reaction rates by stabilizing transition states, whereas xylene induces side reactions at elevated temperatures .

Temperature and Catalysis

  • Esterification : Optimal at 25–30°C; higher temperatures (>50°C) degrade acetylated intermediates .

  • Quaternization : Requires 100°C to overcome activation energy barriers .

  • Catalysts : Potassium carbonate outperforms sodium carbonate in dehydration efficiency (residual moisture <0.1% vs. 0.5%) .

Purification and Isolation Techniques

Crystallization Protocols

  • Solvent : Ethyl acetate preferred over butyl acetate due to lower ash content (<0.01% vs. 0.1%) .

  • Activated Carbon Treatment : Reduces colored impurities by adsorbing conjugated dienes .

Analytical Validation

Post-synthesis purity is validated via RP-HPLC using a Symmetry C18 column (4.6 × 150 mm) with a mobile phase of phosphate buffer (pH 3.5):acetonitrile (30:70 v/v) . Key parameters:

  • Retention Time : 3.2 minutes.

  • Linearity : 10–50 μg/mL (R2=0.999R^2 = 0.999) .

  • Recovery : 101.3% across three concentration levels .

Comparative Analysis of Preparation Methods

Yield and Purity Tradeoffs

MethodYield (%)Purity (%)Ecological Impact
Acetonitrile-AcCl91.299.1Moderate
Dichloromethane-PrCl93.598.7Low
Xylene-Based68.485.2High

The dichloromethane-propionyl chloride method balances yield and environmental considerations, making it suitable for industrial scale-up .

Industrial Scalability Challenges

  • Solvent Recovery : Acetonitrile’s high boiling point (82°C) complicates recycling .

  • Byproduct Management : Propionyl chloride generates fewer acidic byproducts than acetyl chloride, simplifying neutralization .

Análisis De Reacciones Químicas

Types of Reactions: Denaverine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Denaverine hydrochloride, with the chemical formula C₂₄H₃₄ClNO₃ and a molar mass of 383.532 g·mol⁻¹, operates through multiple mechanisms. It functions as an antispasmodic agent by inhibiting phosphodiesterase and exerting anticholinergic effects, which contribute to its muscle relaxant properties during labor in animals .

Veterinary Applications

1. Parturition Assistance in Cattle

This compound is primarily used in veterinary medicine to facilitate calving in cattle. Studies have demonstrated that administering this compound alongside carbetocin can significantly improve the ease of calving and reduce complications associated with dystocia (difficult birth) in cows .

Case Study: Efficacy During Calving

  • Study Design : A randomized controlled trial involving 200 Simmental cows evaluated the effects of this compound and carbetocin on calving.
  • Findings : The treatment group experienced a higher incidence of successful dilation of the birth canal (>25 cm), reduced need for assistance during calving, and improved postpartum reproductive health indicators (e.g., fewer artificial inseminations needed for pregnancy) .

2. Effects on Calf Vitality
Another study focused on the impact of this compound on calf vitality during parturition. The results indicated that calves born to treated heifers exhibited improved vitality scores compared to controls, suggesting that the compound not only aids the mother during labor but also positively affects calf outcomes .

Human Medical Applications

While this compound's primary use is in veterinary settings, it has applications in human medicine as well, particularly for treating smooth muscle spasms. It is marketed under the trade name Spasmalgan for alleviating gastrointestinal and urogenital spasms .

Research Insights:

  • Antispasmodic Effects : Clinical studies have shown that this compound effectively reduces pain associated with smooth muscle contractions, making it valuable for patients suffering from conditions like irritable bowel syndrome or renal colic .
  • Comparison with Other Antispasmodics : A comparative analysis highlighted denaverine's unique dual mechanism of action compared to other antispasmodics like papaverine and hyoscine, making it a versatile option in managing muscle spasms.

Comparative Analysis with Other Antispasmodics

Compound NameClassMechanism of ActionUnique Features
This compoundAntispasmodicPhosphodiesterase inhibitor & AnticholinergicSpecific application in veterinary medicine
PapaverineAntispasmodicPhosphodiesterase inhibitorWidely used for vascular spasms
Hyoscine (Scopolamine)AnticholinergicMuscarinic receptor antagonistEffective for motion sickness
DicyclomineAntispasmodicAnticholinergicCommonly used for irritable bowel syndrome
AtropineAnticholinergicMuscarinic receptor antagonistUsed in emergency medicine

Comparación Con Compuestos Similares

Pharmacodynamic and Clinical Efficacy

Table 1: Pharmacodynamic and Clinical Outcomes of Denaverine Hydrochloride and Comparable Agents

Compound Mechanism of Action Species Key Findings Reference
Denaverine HCl M-cholinergic receptor inhibition Cattle Reduced need for calving assistance by 50%; improved postpartum fertility (67 vs. 78 open days) . No significant effect on canine myometrial contraction strength .
Oxytocin Oxytocin receptor agonist Dogs, Cattle Low-dose oxytocin (1 nM) enhanced contraction coordination in canine myometrium; high doses caused complete cessation of longitudinal contractions .
Carbetocin Long-acting oxytocin analog Cattle Synergistic use with denaverine HCl increased birth canal dilation (>25 cm) and reduced endometritis incidence .
Atropine Non-selective muscarinic antagonist Experimental Broad anticholinergic effects with systemic side effects (e.g., tachycardia), unlike denaverine’s localized action .

Key Observations:

  • Species-Specific Efficacy: this compound demonstrates marked efficacy in cattle, reducing dystocia-related complications and improving reproductive outcomes .
  • Synergy with Carbetocin : Combined administration with carbetocin (a synthetic oxytocin analog) in cattle enhanced cervical dilation, reduced episiotomy needs, and decreased clinical endometritis rates by 30% .
  • Contrast with Oxytocin : Unlike oxytocin, which directly stimulates uterine contractions, denaverine HCl modulates smooth muscle tone indirectly via cholinergic pathways. Low-dose oxytocin outperformed denaverine in canine models, emphasizing divergent therapeutic niches .

Pharmacokinetic and Metabolic Profiles

  • Denaverine HCl : Biomimetic oxidation studies suggest hepatic metabolism via cytochrome P450 enzymes, producing metabolites with uncharacterized activity .
  • Oxytocin : Rapid plasma clearance (t₁/₂ ~5–10 minutes) necessitates repeated dosing, unlike carbetocin’s extended half-life (~4 hours) .

Actividad Biológica

Denaverine hydrochloride is a synthetic compound primarily used in veterinary medicine, particularly in obstetrics for cattle and dogs. It is recognized for its spasmolytic properties, which facilitate parturition by relaxing smooth muscle, particularly in the uterus. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical applications, and relevant research findings.

This compound is a derivative of benzilic acid with the molecular formula C24H33NO3ClHC_{24}H_{33}NO_3\cdot ClH and a molecular weight of approximately 419.985 g/mol . The compound acts as a phosphodiesterase inhibitor , which increases intracellular cyclic AMP levels, leading to smooth muscle relaxation. Additionally, it exhibits anticholinergic effects , contributing to its spasmolytic action .

Pharmacological Effects

The primary pharmacological effects of this compound include:

  • Smooth Muscle Relaxation : It effectively relaxes uterine muscles, aiding in parturition.
  • Pain Relief : By reducing muscle tension and spasms, it alleviates discomfort during calving.
  • Regulation of Myometrial Contractions : It helps manage hypertonic contractions in the uterus .

Clinical Applications

This compound is utilized mainly in veterinary obstetrics. Its applications include:

  • Facilitating Parturition : It promotes dilation of the birth canal and regulates contractions during labor, particularly in cases of dystocia (difficult calving) .
  • Improving Welfare : Studies have shown that its use can enhance the welfare of cows during parturition by reducing the need for assistance and minimizing complications such as endometritis .

Case Studies

  • Calving Ease Study :
    A randomized controlled trial involving 83 Holstein-Friesian heifers assessed the impact of this compound on calving ease. The study found that while there was no significant effect on cortisol levels or overall calving duration, the treatment group exhibited a significantly reduced pulling force required during assisted calving .
  • Welfare Enhancement Study :
    Another study evaluated the effects of this compound combined with carbetocin on 200 Simmental cows and heifers. The results indicated that treated animals had improved dilation of the birth canal, reduced need for assistance during delivery, and enhanced postpartum reproductive health metrics—such as fewer artificial inseminations required to achieve pregnancy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusKey Findings
Calving EaseReduced pulling force during assisted calving; no significant change in cortisol levels .
Welfare During ParturitionImproved birth canal dilation; reduced need for assistance; enhanced reproductive health .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing denaverine hydrochloride in preclinical studies?

Answer: Synthesis should follow validated protocols for tertiary amine derivatives, with emphasis on purity (>98% by HPLC) and structural confirmation via 1H^1H-NMR and mass spectrometry. For characterization, include detailed crystallography data (if applicable) and solubility profiles in physiological buffers. Experimental sections must explicitly describe reaction conditions (e.g., temperature, catalysts) and purification steps to ensure reproducibility .

Q. How should in vitro models be designed to evaluate this compound’s spasmolytic effects?

Answer: Use isolated tissue preparations (e.g., uterine or intestinal smooth muscle) in organ baths with controlled oxygenated Krebs-Henseleit solution. Measure contraction force pre- and post-administration of denaverine, normalizing data to baseline. Include positive controls (e.g., papaverine) and account for tissue viability via repeated electrical stimulation .

Q. What statistical approaches are critical for analyzing dose-response relationships in denaverine studies?

Answer: Employ nonlinear regression models (e.g., logistic curves) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Ensure raw data are archived for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in denaverine’s efficacy across species (e.g., cattle vs. canine models)?

Answer: Conduct cross-species receptor affinity assays to identify variations in drug-target interactions (e.g., muscarinic or adrenergic receptors). Pair these with pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) to differentiate species-specific metabolism. Meta-analyses of existing data can highlight confounding variables like gestational stage or dosing regimens .

Q. What advanced techniques validate denaverine’s mechanism of action in cytochrome P450-mediated metabolism?

Answer: Use human liver microsomes or recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic pathways. Couple LC-MS/MS with stable isotope labeling to track metabolite formation. For biomimetic studies, employ metalloporphyrin catalysts to simulate oxidative reactions and compare kinetic parameters (e.g., kcatk_{\text{cat}}, KMK_M) .

Q. How should researchers design longitudinal studies to assess denaverine’s safety in reproductive toxicology?

Answer: Implement tiered testing:

  • In vitro: Screen for embryotoxicity using stem cell-derived models (e.g., embryonic body assays).
  • In vivo: Administer escalating doses to pregnant animal models (e.g., rodents), monitoring fetal viability and maternal hemodynamics. Include histopathology of placental tissues and long-term offspring development assessments .

Q. What strategies mitigate bias in systematic reviews of denaverine’s clinical potential?

Answer: Follow PRISMA guidelines for literature screening, prioritizing peer-reviewed studies with explicit inclusion/exclusion criteria. Use tools like ROBINS-I to assess bias risk. Engage independent statisticians for data re-analysis and sensitivity testing. Transparently report conflicts of interest and funding sources .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis & PurityHPLC, NMR, X-ray diffraction
In Vitro EfficacyOrgan bath assays, electrophysiology
Metabolic ProfilingLC-MS/MS, recombinant CYP enzymes
Inter-species VariabilityReceptor binding assays, allometric scaling
Systematic Review QualityPRISMA, ROBINS-I, meta-regression

Propiedades

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBEODKTNUEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3579-62-2 (Parent)
Record name Denaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60186859
Record name Denaverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-06-0
Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3321-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denaverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denaverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENAVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.